1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and pyridine rings makes it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of maleic anhydride with aromatic amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then reacted with thionyl chloride to yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: Another derivative of pyrrolidine with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Uniqueness
1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of both pyrrolidine and pyridine rings, which provide a versatile scaffold for the development of biologically active molecules. This dual-ring structure allows for a wide range of chemical modifications and biological activities, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C15H23N3O |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[2-[2-(2-methylpropylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3O/c1-11(2)10-17-15-13(6-4-8-16-15)14-7-5-9-18(14)12(3)19/h4,6,8,11,14H,5,7,9-10H2,1-3H3,(H,16,17) |
InChI Key |
QBBMTVALNNYHEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC=N1)C2CCCN2C(=O)C |
Origin of Product |
United States |
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